2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C23H12N2O2. It is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a nitrophenyl ethynyl group.
Preparation Methods
The synthesis of 2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as triethylamine (Et3N) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at positions activated by the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl groups can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile can be compared with similar compounds such as:
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has a formyl group instead of a nitro group, which affects its reactivity and applications.
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile: The presence of a methoxy group introduces different electronic and steric effects, influencing its chemical behavior.
Properties
CAS No. |
823227-54-9 |
---|---|
Molecular Formula |
C23H12N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-nitrophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H12N2O2/c24-17-22-11-4-3-9-20(22)14-13-18-7-1-2-8-19(18)15-16-21-10-5-6-12-23(21)25(26)27/h1-12H |
InChI Key |
VLLDZVQYVOZLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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